Nitrous Oxide

Description

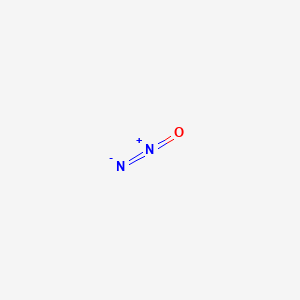

Structure

3D Structure

Properties

IUPAC Name |

nitrous oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N2O/c1-2-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPLMRYTRLFLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[N+]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2O | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | nitrous oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitrous_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021066 | |

| Record name | Nitrous oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrous oxide is a colorless, sweet-tasting gas. It is also known as "laughing gas". Continued breathing of the vapors may impair the decision making process. It is noncombustible but it will accelerate the burning of combustible material in a fire. It is soluble in water. Its vapors are heavier than air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket. It is used as an anesthetic, in pressure packaging, and to manufacture other chemicals., Nitrous oxide, refrigerated liquid appears as a colorless liquid. Density 1.22 g / cm3 at its boiling point of -89 °C. Boils to give a colorless gas that is sweet-smelling and moderately toxic. The gas has narcotic effects when inhaled (laughing gas). Shipped under refrigeration. Vapor pressure is at about 745 psig at 70 °F. Used to freeze foods and to manufacture other chemicals., Gas or Vapor, Colourless, non-flammable gas, sweetish odour, Colorless gas with a slightly sweet odor. [inhalation anesthetic] [Note: Shipped as a liquefied compressed gas.] [NIOSH], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a slightly sweet odor., Colorless gas with a slightly sweet odor. [inhalation anesthetic] [Note: Shipped as a liquefied compressed gas.] | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen oxide (N2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | NITROUS OXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Nitrous oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/170 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nitrous oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrous oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-129.1 °F at 760 mmHg (USCG, 1999), -127 °F at 760 mmHg (NIOSH, 2023), -88.48 °C, -88.00 °C. @ 760.00 mm Hg, -88.5 °C, -127 °F | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrous oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrous oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.1 % at 77 °F (NIOSH, 2023), Slightly soluble in water, At 20 °C and 2 atm one liter of the gas dissolves in 1.5 liters of water, 130 mL/100 mL water at 0 °C, 56.7 mL/100 mL water at 25 °C, Soluble in ethanol, ethyl ether, Soluble in alcohol, ether, oils; freely soluble in sulfuric acid, Solubility in water, g/l at 20 °C: 1.2, (77 °F): 0.1% | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Nitrous oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.266 at -128.2 °F (USCG, 1999) - Denser than water; will sink, 1.799 g/L, Density: 1.226 at -89 °C (liquid); 1.967 at standard temperature and pressure, Density: 1.9775 kg/cu m (gas, 0 °C, 101.3 kPa); 793 kg/cu m (liquid, 20 °C, 101.3 kPa), Density (at the boiling point of the liquid): 1.28 kg/l, 1.266 at -128.2 °F, 1.53(relative gas density) | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrous oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.53 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.53 (Air = 1) (gas), Relative vapor density (air = 1): 1.53, 1.53 | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

51.3 atm (NIOSH, 2023), 4.29X10+4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 5060, 51.3 atm | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrous oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The chief impurity of the commercial product is /nitrogen/ gas, although /nitrogen dioxide/, /nitrogen/, /oxygen/, and /carbon dioxide/ may also be present. | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas [Note: Shipped as a liquified compressed gas] | |

CAS No. |

10024-97-2, 97485-25-1, 2227102-37-4 | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen oxide (N4O2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97485-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrous oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10024-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227102-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrous oxide [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrogen oxide (N2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrous oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinitrogen oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROUS OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K50XQU1029 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrous oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-131.5 °F (USCG, 1999), -132 °F (NIOSH, 2023), -90.8 °C, -90.6 °C, 132 °F, -132 °F | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrous oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrous oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Historical Trajectories of Nitrous Oxide Scientific Inquiry

Early Discoveries and Characterization of Nitrous Oxide

The initial synthesis and the foundational research into the properties of this compound were conducted by two of the most prominent English chemists of the era, Joseph Priestley and Humphry Davy.

The first synthesis of this compound is credited to the English chemist and natural philosopher Joseph Priestley in 1772. nih.govdocseducation.comrsc.orgwoodlibrarymuseum.org In his extensive work on gases, which he termed "airs," Priestley developed methods for producing and collecting various gaseous substances. rsc.orgwikipedia.org He detailed his discovery in his publication "Experiments and Observations on Different Kinds of Air" (1775). docseducation.comwikipedia.orggeneral-anaesthesia.com

Priestley's method involved the chemical reduction of nitric oxide. He produced what he called "nitrous air, diminished" or "dephlogisticated nitrous air" by exposing "nitrous air" (nitric oxide) to moist iron filings. rsc.orgphysiology.orglemoyne.edu This process effectively removed oxygen from the nitric oxide, yielding this compound (2NO + H₂O + Fe → N₂O + Fe(OH)₂). rsc.org While Priestley successfully isolated the gas, he did not investigate its physiological effects and remained somewhat perplexed by its nature before moving on to other investigations. rsc.orggeneral-anaesthesia.com

Table 1: Joseph Priestley's Key Contributions to this compound Discovery

| Contribution | Description | Year |

|---|---|---|

| First Synthesis | Produced this compound, which he called "dephlogisticated nitrous air." physiology.orglemoyne.edu | 1772 nih.govrsc.org |

| Methodology | Heated iron filings dampened with nitric acid to produce the gas. docseducation.comgeneral-anaesthesia.comphysiology.org | 1772 rsc.org |

| Publication | Described his findings in "Experiments and Observations on Different Kinds of Air." wikipedia.orgwikipedia.org | 1775 docseducation.com |

At the turn of the 19th century, the young chemist Humphry Davy undertook a systematic and daring investigation into this compound at Thomas Beddoes's Pneumatic Institution in Bristol. docseducation.comsciencehistory.org Davy's work was comprehensive, involving self-experimentation and administering the gas to a circle of friends and associates, including poets Samuel Taylor Coleridge and Robert Southey. nih.govsmithsonianmag.com He meticulously documented the synthesis of the gas and its physiological effects. open.edu

In 1800, Davy published his findings in the seminal book, "Researches, Chemical and Philosophical; chiefly concerning this compound, or Dephlogisticated Nitrous Air, and its Respiration." nih.govwikipedia.orgwoodlibrarymuseum.org In this work, Davy described heating crystals of ammonium (B1175870) nitrate (B79036), purifying the resulting gas by passing it through water, and then inhaling it from oiled silk bags. publicdomainreview.org He was the first to document its euphoric effects, coining the term "laughing gas." wikipedia.orgwikipedia.org His research noted the gas's analgesic properties, famously suggesting its potential use for pain relief in surgical operations. wikipedia.orgnationaldepressionhotline.orgwellcomecollection.org Davy's rigorous approach, which included constructing an "air-tight breathing box" for prolonged exposure experiments, provided the first detailed characterization of the compound's effects. smithsonianmag.comopen.edu

Table 2: Humphry Davy's Foundational Research Findings (1800)

| Research Aspect | Key Finding/Observation |

|---|---|

| Publication | Authored "Researches, Chemical and Philosophical..." detailing his experiments. nih.govwikipedia.orggutenberg.org |

| Methodology | Systematically synthesized and purified N₂O; experimented on himself and others. smithsonianmag.compublicdomainreview.org |

| Physiological Effects | Described feelings of giddiness, pleasure, and "sublime emotion." publicdomainreview.org Coined the name "laughing gas." wikipedia.org |

| Analgesic Properties | Was the first to note the gas's ability to relieve physical pain. nationaldepressionhotline.orgwellcomecollection.org |

Evolution of Scientific Understanding of this compound in Atmospheric and Biogeochemical Contexts

Beyond its initial discovery, the scientific understanding of this compound has evolved dramatically, particularly concerning its significant role in Earth's atmospheric and biogeochemical systems. publicdomainreview.org N₂O is now recognized as the third most important long-lived greenhouse gas, after carbon dioxide (CO₂) and methane (B114726) (CH₄). wikipedia.orgstanford.edu Its global warming potential is substantial, estimated to be nearly 300 times that of CO₂ over a 100-year period. numberanalytics.comnoaa.govclimate.gov Once in the atmosphere, it is a long-lived gas, with an average atmospheric lifetime of over 100 years. greenly.earthepa.govclimatechangetracker.org

This compound is an integral part of the nitrogen cycle, a series of processes by which nitrogen and its compounds are interconverted in the environment and in living organisms. epa.govnoaa.gov Natural emissions of N₂O primarily originate from microbial processes in soils and oceans, where bacteria break down nitrogen compounds. wikipedia.orgnoaa.gov

Human activities, however, have significantly increased the concentration of N₂O in the atmosphere. noaa.gov Anthropogenic sources now account for approximately 40% of total emissions. wikipedia.org The most significant human-related source is agriculture, resulting from the use of synthetic nitrogen fertilizers and the management of animal manure. wikipedia.orgumces.edu Industrial processes, such as the production of nitric acid and adipic acid, and the combustion of fossil fuels also contribute to emissions. wikipedia.orgnumberanalytics.com

Atmospheric concentrations of N₂O have risen from a relatively stable pre-industrial level of about 270 parts per billion (ppb) to over 337 ppb in 2023. noaa.govclimatechangetracker.org Recent studies indicate that the rate of increase has accelerated in recent decades, surpassing projections. stanford.edunoaa.govclimate.gov This accumulation is of significant concern as this compound is also the most important ozone-depleting substance currently being emitted, with an impact on the stratospheric ozone layer comparable to that of the now-regulated chlorofluorocarbons (CFCs). wikipedia.orgstanford.edu

Table 3: Atmospheric this compound Data

| Parameter | Value/Finding | Source(s) |

|---|---|---|

| Global Warming Potential | ~300 times that of CO₂ over 100 years | numberanalytics.comnoaa.govclimate.gov |

| Atmospheric Lifetime | ~116-121 years | epa.govclimatechangetracker.org |

| Pre-Industrial Concentration | ~270 parts per billion (ppb) | noaa.govclimatechangetracker.org |

| 2023 Concentration | 336.7 ppb | noaa.gov |

| Primary Anthropogenic Source | Agriculture (synthetic fertilizers, animal waste) | wikipedia.orgumces.edu |

Atmospheric Concentrations and Trends of this compound

The atmospheric concentration of this compound has increased significantly since the pre-industrial era, with an accelerated rate of accumulation in recent decades. This rise is unequivocally linked to human activities.

For thousands of years prior to the industrial revolution, atmospheric this compound concentrations were relatively stable. noaa.gov Analysis of air trapped in polar ice cores reveals that pre-industrial baseline levels of this compound were approximately 270 parts per billion (ppb). noaa.govglobalcarbonatlas.orgcopernicus.orgeuropa.eu These historical records, stretching back as far as 800,000 years, show that concentrations naturally fluctuated between about 200 ppb during glacial periods and 300 ppb during interglacial periods. eia-international.org The pre-industrial equilibrium indicates a long-term balance between natural sources and the primary atmospheric sink.

The onset of the industrial era marked a significant turning point for atmospheric this compound concentrations. noaa.gov Beginning around 1750, levels began to rise, and this increase has accelerated dramatically in recent decades. noaa.govcopernicus.org By 2022, the atmospheric concentration of this compound had reached 336 ppb, a nearly 25% increase from pre-industrial levels. globalcarbonatlas.orgeuropa.euworldbank.orgwww.csiro.au

Recent data indicates an unprecedented rate of accumulation. The growth rates of atmospheric this compound in 2020 and 2021 were higher than any previously observed year since 1980, and more than 30% higher than the average rate of increase in the previous decade. www.csiro.au Emissions of this compound from human activities rose by 40% between 1980 and 2020. noaa.govwww.csiro.au This rapid increase is primarily driven by agricultural activities, particularly the use of nitrogen-based fertilizers and animal manure. noaa.govwww.csiro.au

Historical and Current Atmospheric this compound Concentrations

| Time Period | Concentration (ppb) | Source |

|---|---|---|

| Pre-Industrial (up to 1750) | ~270 | Ice Core Data |

| 2022 | 336 | Atmospheric Measurements |

| 2023 | 336.7 | Atmospheric Measurements |

Global this compound Budgetary Frameworks

The global this compound budget is the balance between its emissions from various sources and its removal from the atmosphere. While natural sources are significant, the recent and ongoing increase in atmospheric concentrations is driven by anthropogenic emissions.

Globally, natural sources account for approximately 65% of total this compound emissions. globalcarbonatlas.org These emissions primarily originate from microbial processes in soils and oceans. cicero.oslo.nohawaii.eduunibe.ch Natural emissions from soils are the largest single source, contributing about 35% of the global total, followed by oceans, which account for roughly 26%. globalcarbonatlas.org

Anthropogenic sources, while smaller in total magnitude (around 35% of the total), are the primary driver of the increase in atmospheric this compound. globalcarbonatlas.org Agricultural activities are the dominant anthropogenic source, responsible for about 74% of human-driven emissions in the 2010s. www.csiro.au This includes direct emissions from the use of synthetic fertilizers and animal manure on croplands, as well as indirect emissions from the atmospheric deposition of nitrogen compounds and leaching into waterways. copernicus.orgiges.or.jp Other significant anthropogenic sources include fossil fuel combustion, industrial processes (such as the production of nitric acid and adipic acid), wastewater management, and biomass burning. globalcarbonatlas.orgcicero.oslo.nohawaii.eduenergysecurity.gov.uk

Global this compound Sources (2010-2019)

| Source Category | Source Type | Percentage of Total Emissions |

|---|---|---|

| Natural | Soils | ~35% |

| Oceans | ~26% | |

| Anthropogenic | Agriculture (Direct and Indirect) | ~20% (Direct) + Indirect |

| Fossil Fuels and Industry | ~12% (Combined with other direct sources) | |

| Waste, Wastewater, and Biomass Burning |

The primary sink for atmospheric this compound is its destruction in the stratosphere. cicero.oslo.nounibe.chghgonline.org This removal process is initiated by photolysis (breakdown by ultraviolet radiation) and, to a lesser extent, by reaction with excited oxygen atoms. unibe.chghgonline.orgcopernicus.org These reactions convert this compound into other nitrogen compounds. The atmospheric lifetime of this compound is estimated to be around 114 to 121 years. worldbank.orgepa.govtheguardian.com A very small amount of this compound is also taken up by soils through microbial denitrification, but this is generally considered a minor sink on a global scale. ghgonline.org

Radiative Forcing and Climate System Interactions of this compound

This compound is a potent greenhouse gas, meaning it absorbs outgoing infrared radiation, thereby trapping heat in the atmosphere and contributing to global warming. hawaii.edu Its long atmospheric lifetime allows for its accumulation and persistent warming effect.

The global warming potential (GWP) of this compound is a measure of its heat-trapping ability relative to carbon dioxide over a specific time horizon. Over a 100-year period, this compound is approximately 265 to 300 times more potent than carbon dioxide on a per-molecule basis. noaa.govcicero.oslo.noenergysecurity.gov.ukinsideclimatenews.org

Beyond its direct warming effect, this compound also interacts with the climate system in other ways. For instance, climate change itself can create a feedback loop, where warmer and wetter conditions stimulate microbial processes in soils that lead to increased this compound emissions. eesi.org Furthermore, this compound is currently the most significant ozone-depleting substance being emitted, and its increasing concentration poses a threat to the recovery of the stratospheric ozone layer. eia-international.orgunep.orgunep.org The destruction of this compound in the stratosphere produces nitrogen oxides (NOx), which catalytically destroy ozone. unep.org

Mechanistic Pathways of Nitrous Oxide Production in Environmental Systems

Microbial Biogeochemical Pathways of Nitrous Oxide Formation

Microorganisms play a central role in the global nitrogen cycle and are the main drivers of N₂O emissions from soils and aquatic systems. wikipedia.org Two key microbial processes, nitrification and denitrification, are the dominant sources of biogenic N₂O. frontiersin.orgfrontiersin.org Additional pathways such as nitrifier denitrification, chemodenitrification, and dissimilatory nitrate (B79036) reduction to ammonium (B1175870) (DNRA) also contribute to N₂O formation. frontiersin.org

Nitrification Processes and this compound Yields

Nitrification is the aerobic biological oxidation of ammonia (B1221849) (NH₃) to nitrate (NO₃⁻), with nitrite (B80452) (NO₂⁻) as an intermediate. wikipedia.orgpnas.org This process is primarily carried out by chemolithoautotrophic ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA). pnas.orgprinceton.edu N₂O is generated as a byproduct during nitrification through two main pathways: the oxidation of hydroxylamine (B1172632) and nitrifier denitrification. princeton.edu

The first step of nitrification is the oxidation of ammonia to hydroxylamine (NH₂OH), catalyzed by the enzyme ammonia monooxygenase. pnas.org Subsequently, hydroxylamine oxidoreductase (HAO) oxidizes NH₂OH to nitrite. pnas.org N₂O can be produced during this process. One proposed mechanism involves the incomplete oxidation of NH₂OH by HAO to form nitroxyl (B88944) (HNO), which can then dimerize and dehydrate to produce N₂O. pnas.orgresearchgate.net Studies have shown that N₂O can be a direct byproduct of NH₂OH oxidation, particularly in heterotrophic ammonia oxidizers like Alcaligenes faecalis. nih.gov In these organisms, increased NH₂OH concentrations led to higher N₂O production, which was not a result of aerobic denitrification. nih.gov

The oxidation of NH₂OH is a significant source of N₂O. nih.gov In ammonia-oxidizing bacteria, nitric oxide (NO) can be produced from NH₂OH oxidation, which can then be reduced to N₂O. pnas.org Research indicates that NO production by Nitrosomonas europaea can be substantial, especially under oxygen-limited conditions, and scavenging this NO can eliminate N₂O production. nih.gov Furthermore, abiotic reactions involving NH₂OH and manganese oxides can also rapidly produce N₂O, suggesting a potential chemical pathway for its formation in environments where nitrification occurs. researchgate.net Some studies have implicated aerobic NH₂OH oxidation as a source of trace amounts of NO and N₂O. pnas.org

Nitrifier denitrification is a pathway where ammonia-oxidizing bacteria (AOB) reduce nitrite (NO₂⁻) to nitric oxide (NO), then to this compound (N₂O), and in some cases, further to dinitrogen (N₂). wikipedia.orgnih.gov This process serves as a form of anaerobic respiration for nitrifiers, particularly under low oxygen conditions. pnas.orgprinceton.edu Most AOB possess the genes for nitrite reductase (NirK) and nitric oxide reductase (Nor), the key enzymes in this pathway. nih.govfrontiersin.org The reduction of nitrite to NO is catalyzed by NirK, and the subsequent reduction of NO to N₂O is carried out by Nor. nih.gov

The contribution of nitrifier denitrification to total N₂O production can be significant, especially under low oxygen concentrations. pnas.orgresearchgate.net Studies have shown that as oxygen levels decrease, N₂O production via ammonia oxidation pathways, including nitrifier denitrification, increases. pnas.orgresearchgate.net At low oxygen concentrations (0.5% and 3%), nitrifier denitrification can contribute between 34% and 66% of the total N₂O produced in some soils. pnas.orgresearchgate.net This pathway is considered a major source of N₂O from ammoniacal fertilizers under these conditions. pnas.orgresearchgate.net Even AOB strains that lack the annotated gene for nitrite reductase have been observed to perform complete nitrifier denitrification, indicating the complexity and potential for alternative enzymatic pathways. nih.govfrontiersin.org

Table 1: Research Findings on N₂O Production during Nitrification

| Organism/System | Pathway | Key Findings | Reference |

|---|---|---|---|

| Alcaligenes faecalis | Hydroxylamine Oxidation | N₂O is a direct by-product of NH₂OH oxidation, not from aerobic denitrification. nih.gov | nih.gov |

| Ammonia-Oxidizing Bacteria (AOB) | Hydroxylamine Oxidation | A potential pathway for direct N₂O production by hydroxylamine oxidoreductases (HAO) has been identified. pnas.org | pnas.org |

| Nitrosomonas europaea | Hydroxylamine Oxidation / NO production | Under O₂ limitation, NO production can reach up to 40% of NO₂⁻ production, and scavenging NO eliminates N₂O production. nih.gov | nih.gov |

| Ammonia-Oxidizing Bacteria (AOB) | Nitrifier Denitrification | AOB require nitric oxide reductase (NOR) activity to enzymatically reduce NO to N₂O in the nitrifier denitrification pathway. nih.govfrontiersin.org | nih.govfrontiersin.org |

| Various Soil Types | Nitrifier Denitrification | At low O₂ concentrations (0.5% and 3%), nitrifier denitrification contributed 34% to 66% of total N₂O production. pnas.orgresearchgate.net | pnas.orgresearchgate.net |

Denitrification Processes and this compound Production

Denitrification is a microbial respiratory process where nitrate (NO₃⁻) is used as an alternative electron acceptor to oxygen, leading to the sequential reduction of nitrate to dinitrogen gas (N₂). wikipedia.orgnih.gov The process involves the intermediates nitrite (NO₂⁻), nitric oxide (NO), and this compound (N₂O). wikipedia.orgnih.govfrontiersin.org When this process is incomplete, N₂O can be released into the atmosphere. nih.govnih.gov

Heterotrophic denitrification is performed by a wide range of facultative anaerobic bacteria that utilize organic matter as an energy source. wikipedia.orgpnas.org Under anoxic or suboxic conditions, these bacteria switch from oxygen-based respiration to using nitrate and its reduction products as terminal electron acceptors. pnas.orgfrontiersin.org The pathway involves a series of reductase enzymes: nitrate reductase (NR), nitrite reductase (NiR), nitric oxide reductase (NOR), and this compound reductase (N₂OR). researchgate.net

Incomplete denitrification, where N₂O is the final product released instead of being further reduced to N₂, is a major source of atmospheric N₂O. nih.gov Several factors can lead to the accumulation and release of N₂O, including low pH, limited availability of organic carbon electron donors, and high concentrations of nitrate or nitrite. frontiersin.org The enzyme this compound reductase is particularly sensitive to low pH and oxygen, and its activity can be inhibited under such conditions, causing N₂O to escape. wikipedia.org In soils with high water content and thus low oxygen availability, heterotrophic denitrification is often the dominant N₂O-producing process. pnas.orgfrontiersin.orgresearchgate.net At 0% oxygen, heterotrophic denitrification was found to be responsible for all N₂O production in certain soil incubation studies. pnas.orgresearchgate.net

Dissimilatory nitrate reduction to ammonium (DNRA) is an anaerobic respiratory process where nitrate is reduced to ammonium (NH₄⁺), with nitrite as an intermediate. taylorandfrancis.comwikipedia.org This process conserves nitrogen in a bioavailable form within the ecosystem, in contrast to denitrification which results in nitrogen loss. wikipedia.org DNRA is carried out by various bacteria and competes with denitrification for nitrate. wikipedia.org The process is favored in environments with a high ratio of electron donors (like organic carbon) to electron acceptors (nitrate). asm.org

Table 2: Research Findings on N₂O Production during Denitrification and DNRA

| Process | Organism/System | Key Findings | Reference |

|---|---|---|---|

| Heterotrophic Denitrification | Various Soil Types | Responsible for all N₂O production at 0% O₂ and 34-50% at low O₂ (0.5% and 3%). pnas.orgresearchgate.net | pnas.orgresearchgate.net |

| Heterotrophic Denitrification | Agricultural Soils | Dominates N₂O production under high moisture conditions when oxygen is limited. frontiersin.org | frontiersin.org |

| Partial Denitrification | Rhodopseudomonas palustris & Rhodobacter capsulatus | Partial denitrifiers can have their N₂O reduction regulated by denitrification intermediates they cannot respire, such as nitrate or nitrite. nih.govnih.gov | nih.govnih.gov |

| DNRA | Bacillus paralicheniformis | N₂O is produced during DNRA, and the amount is influenced by nitrite concentration. nih.gov | nih.gov |

| DNRA | Paddy-rice soils | A small but measurable amount of N₂O was produced, accounting for 0.05% to 4.2% of added nitrate. iaea.org | iaea.org |

| DNRA | General | N₂O can be released as a byproduct, although it is not a direct intermediate of the main pathway. wikipedia.org | wikipedia.org |

Anaerobic Ammonium Oxidation (Anammox) Contributions to this compound Fluxes

Anaerobic ammonium oxidation (anammox) is a microbial process in the nitrogen cycle where ammonium and nitrite are converted directly into nitrogen gas (N₂). nih.govwikipedia.org This process is a significant advancement in wastewater treatment as it is more energy-efficient than conventional nitrification/denitrification methods. nih.govaustinpublishinggroup.com While anammox bacteria themselves are not directly proven to produce this compound (N₂O), the ecosystems they inhabit, particularly in wastewater treatment plants (WWTPs), are recognized as sources of N₂O emissions. nih.gov The N₂O production in these systems is often attributed to the activity of coexisting microorganisms. nih.gov

In anammox-driven wastewater treatment systems, N₂O can be generated through several pathways, including hydroxylamine oxidation, nitrifier denitrification, and heterotrophic denitrification. nih.gov Studies have shown that N₂O emissions can be particularly high during the startup phase of anammox reactors, with one study reporting emissions as high as 1.7% of the nitrogen removal. deswater.com This was linked to incomplete heterotrophic denitrification by bacteria coexisting with the anammox organisms, likely due to a low chemical oxygen demand to nitrogen ratio. deswater.com

The primary pathways for N₂O generation in systems where anammox is active are often linked to other microbial processes. For instance, in a two-stage anammox process, the initial partial nitrification step is a major source of N₂O. deswater.com In single-reactor partial nitrification/anammox (PNA) systems, aerobic ammonium-oxidizing bacteria (AOB) first convert about half of the ammonium to nitrite, which is then used by anammox bacteria along with the remaining ammonium to produce dinitrogen gas. researchgate.net N₂O can be a byproduct of these associated nitrification and denitrification processes. nih.gov

Table 1: N₂O Emission Pathways in Anammox-Driven Systems

| Pathway | Description | Associated Microorganisms |

|---|---|---|

| Hydroxylamine Oxidation | Oxidation of hydroxylamine (NH₂OH), an intermediate in nitrification, can lead to the formation of N₂O. | Ammonium-Oxidizing Bacteria (AOB) |

| Nitrifier Denitrification | AOB can reduce nitrite (NO₂⁻) to N₂O under certain conditions, particularly low oxygen. | Ammonium-Oxidizing Bacteria (AOB) |